1-methyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)pyridin-2(1H)-one
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Overview
Description
Reaction conditions: : Substitution reaction involving 1-methyl-4-chloropyridin-2-one and the prepared intermediate under nucleophilic conditions.
Industrial Production Methods
On an industrial scale, the synthesis can be carried out in large batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts and optimized reagents are employed to enhance reaction efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the cinnolinyl moiety followed by its incorporation into the piperidine framework.
Step 1: Preparation of 5,6,7,8-tetrahydrocinnolin-3-ol
Reaction conditions: : Reduction of cinnoline with appropriate reducing agents.
**Step 2: Formation of 4-((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)
Reaction conditions: : Coupling reaction involving the cinnolinyl derivative and 1-piperidinemethanol under basic conditions.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)pyridin-2(1H)-one undergoes several types of reactions, including:
Oxidation
Reduction
Nucleophilic Substitution
Coupling Reactions
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide.
Reduction: : Utilizing hydrogenation with palladium on carbon (Pd/C).
Nucleophilic Substitution: : Involving bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Coupling Reactions: : Using reagents such as boronic acids and palladium catalysts (Pd).
Major Products Formed
The reactions produce various derivatives depending on the specific conditions employed, such as halogenated or hydroxylated analogs, which can further undergo functional group modifications.
Scientific Research Applications
This compound is pivotal in several research domains:
Chemistry: : Used as a building block for the synthesis of complex molecules.
Biology: : Investigated for its potential activity as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its possible pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
Molecular Targets and Pathways
1-methyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)pyridin-2(1H)-one is believed to interact with specific enzymes or receptors in biological systems, modulating their activity through binding interactions. These interactions can alter signaling pathways, leading to observed biological effects.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
The compound stands out due to its combined cinnolinyl and piperidine structures, which are not commonly found in similar compounds. Its unique structure allows it to possess distinct physicochemical properties and biological activities.
List of Similar Compounds
1-methyl-4-(4-piperidinyl)pyridin-2-one
5,6,7,8-tetrahydrocinnolin-3-ol derivatives
N-substituted piperidinyl compounds
Properties
IUPAC Name |
1-methyl-4-[[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-24-9-6-17(12-21(24)26)14-25-10-7-16(8-11-25)15-27-20-13-18-4-2-3-5-19(18)22-23-20/h6,9,12-13,16H,2-5,7-8,10-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCHONLQOGIIIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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